RORγt Ligand-Binding Domain Affinity: LCA-3-Sulfate vs. 3-Oxo-Lithocholic Acid
In a direct head-to-head comparison using RORγt ligand-binding domain (LBD) interaction assays, lithocholic acid 3-sulfate (LCA-3-S) demonstrated superior binding to RORγt LBD compared to 3-oxo-lithocholic acid (3-oxo-LCA), the oxidized LCA metabolite previously identified as an endogenous RORγt antagonist [1]. The equilibrium dissociation constant (Kd) of LCA-3-S for RORγt has been independently reported as 1.7 μM . Notably, other bile acid sulfates—including those derived from cholic acid, chenodeoxycholic acid, and deoxycholic acid—exhibited no detectable binding to RORγt LBD, indicating that 3-O-sulfation of the monohydroxy LCA scaffold is uniquely permissive for RORγt engagement [1].
| Evidence Dimension | Binding affinity to RORγt ligand-binding domain |
|---|---|
| Target Compound Data | LCA-3-S (SLCA): Kd = 1.7 μM for RORγt; superior binding vs. 3-oxo-LCA in direct comparison (Figure 5, Xiao et al. 2022) |
| Comparator Or Baseline | 3-oxo-LCA: weaker binding than LCA-3-S in head-to-head RORγt LBD assay; other bile acid sulfates (CA-S, CDCA-S, DCA-S): no detectable RORγt LBD binding |
| Quantified Difference | LCA-3-S > 3-oxo-LCA (statistically significant, exact fold-change visualized in Figure 5); all other bile acid sulfates: binding not detected vs. LCA-3-S Kd 1.7 μM |
| Conditions | RORγt LBD interaction assay (Xiao et al. 2022); Kd determination via independent binding assay (MedChemExpress product characterization) |
Why This Matters
For researchers studying RORγt-driven Th17 biology, LCA-3-S provides the only sulfated bile acid tool compound with validated, quantifiable RORγt engagement—generic LCA, DCA, or CDCA sulfates are inactive at this target.
- [1] Xiao R, Lei K, Kuok H, et al. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation. J Leukoc Biol. 2022;112(4):835-843. doi:10.1002/JLB.1MA0122-513R View Source
